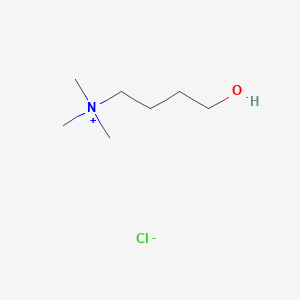
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C7H18ClNO. It is known for its role in various chemical and biological processes due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride typically involves the reaction of 4-hydroxybutylamine with trimethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 4-hydroxybutylamine and trimethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Product Formation: The product, this compound, is obtained as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization .
化学反応の分析
Types of Reactions
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding substituted ammonium compounds.
科学的研究の応用
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
作用機序
The mechanism of action of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
4-Carboxy-3-hydroxy-N,N,N-trimethylbutan-1-aminium chloride: Similar structure but with a carboxyl group instead of a hydroxyl group.
N,N,N-Trimethylbutan-1-aminium chloride: Lacks the hydroxyl group present in 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins .
特性
CAS番号 |
125422-10-8 |
|---|---|
分子式 |
C7H18ClNO |
分子量 |
167.68 g/mol |
IUPAC名 |
4-hydroxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H18NO.ClH/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VPGBSJICKBYUNH-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


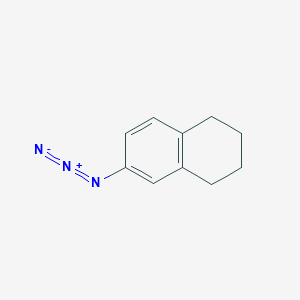
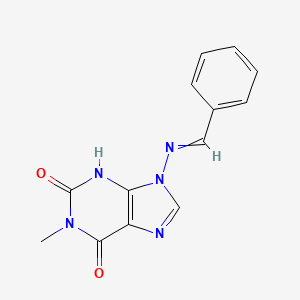
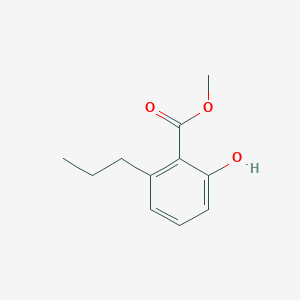

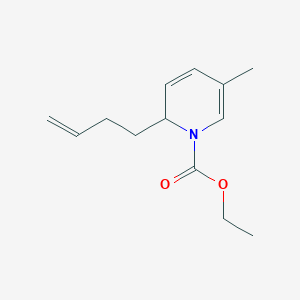
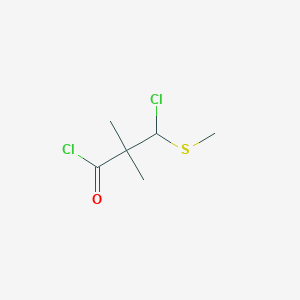
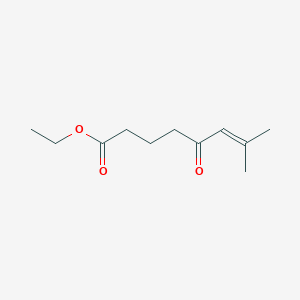
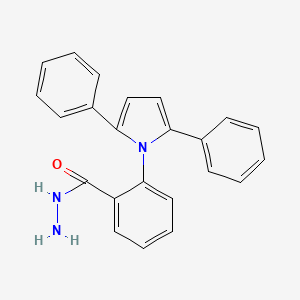
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
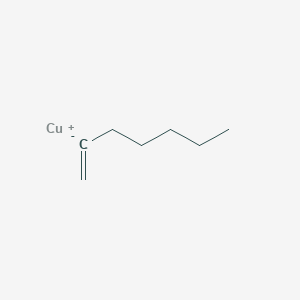
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
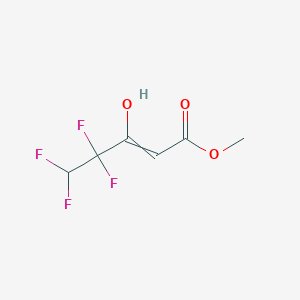
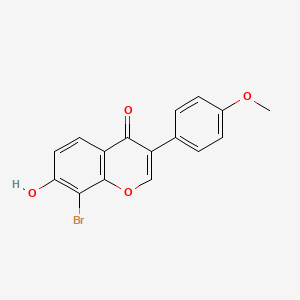
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
